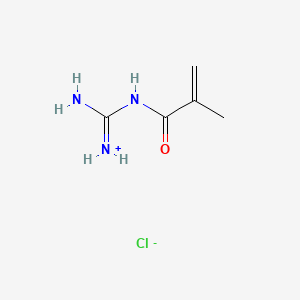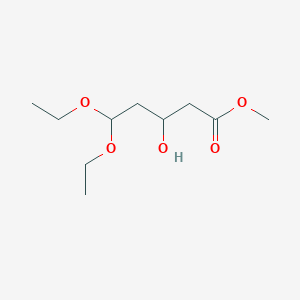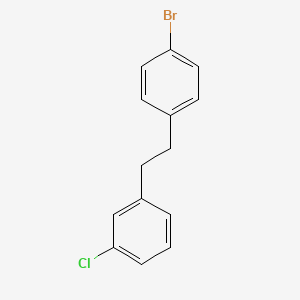
5-Methylquinoline-2,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylquinoline-2,4-dicarboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of a methyl group at the 5th position and carboxylic acid groups at the 2nd and 4th positions of the quinoline ring.
準備方法
The synthesis of 5-Methylquinoline-2,4-dicarboxylic acid can be achieved through various methods. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave irradiation . This method is efficient and provides good yields. Other methods include the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions, and using ionic liquids under ultrasound at room temperature . These methods avoid the use of hazardous acids or bases and harsh reaction conditions.
化学反応の分析
5-Methylquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium pyruvate, and various catalysts such as Cu(OTf)2 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium pyruvate under microwave irradiation results in the formation of quinoline-2,4-dicarboxylic acid .
科学的研究の応用
5-Methylquinoline-2,4-dicarboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, quinoline derivatives are known for their pharmacological activities, including anticancer, antioxidant, anti-inflammatory, antimalarial, and antimicrobial activities . The compound is also used in industrial applications, such as the synthesis of organic light-emitting diodes (OLEDs) and photovoltaic cells .
作用機序
The mechanism of action of 5-Methylquinoline-2,4-dicarboxylic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo nucleophilic and electrophilic substitution reactions . These reactions allow the compound to interact with various biomolecules, leading to its pharmacological effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.
類似化合物との比較
5-Methylquinoline-2,4-dicarboxylic acid can be compared with other quinoline derivatives, such as quinoline-4-carboxylic acid and 2-methylquinoline . These compounds share similar structural features but differ in their substitution patterns and functional groups. The presence of the methyl group at the 5th position and carboxylic acid groups at the 2nd and 4th positions makes this compound unique in its chemical reactivity and biological activity. Other similar compounds include 2-substituted quinoline-4-carboxylic acids and their derivatives, which have been studied for their antiviral and antimicrobial activities .
特性
CAS番号 |
1584652-44-7 |
|---|---|
分子式 |
C12H9NO4 |
分子量 |
231.20 g/mol |
IUPAC名 |
5-methylquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-6-3-2-4-8-10(6)7(11(14)15)5-9(13-8)12(16)17/h2-5H,1H3,(H,14,15)(H,16,17) |
InChIキー |
AOOGQRNLNPSYRX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)N=C(C=C2C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)


![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)



![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)
![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)


![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
![6-bromospiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one](/img/structure/B13688497.png)
